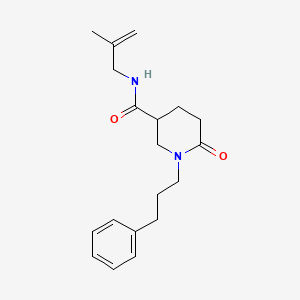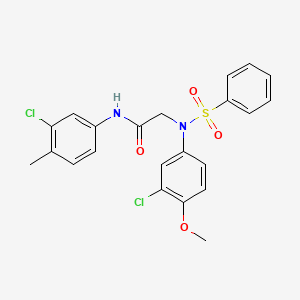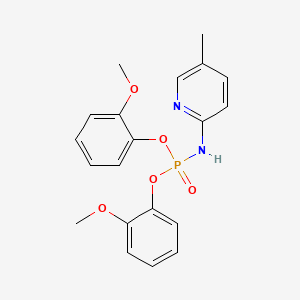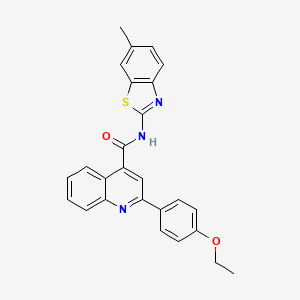
N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It was first synthesized in 2003 by the Italian pharmaceutical company, Istituto di Ricerche Farmacologiche Mario Negri. Since then, URB597 has gained significant attention from the scientific community due to its potential therapeutic applications.
作用机制
N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide increases the levels of endocannabinoids in the brain, which can lead to a reduction in pain, anxiety, and depression.
Biochemical and Physiological Effects:
N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of anandamide, a type of endocannabinoid, in the brain, which can lead to a reduction in pain and anxiety. It has also been shown to increase the levels of dopamine in the brain, which can lead to a reduction in depression and addiction.
实验室实验的优点和局限性
One of the main advantages of N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is its specificity for FAAH, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is its short half-life, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide. One area of interest is the use of N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide in the treatment of addiction, particularly to opioids. Another area of interest is the use of N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide in the treatment of anxiety disorders. Additionally, there is potential for the development of new FAAH inhibitors based on the structure of N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide.
合成方法
The synthesis of N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide involves a multi-step process that starts with the reaction of piperidine with 3-phenylpropanal to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 2-methyl-2-propen-1-ol and acetic anhydride to form the final product, N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide.
科学研究应用
N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including pain management, anxiety disorders, and addiction. It has been shown to increase the levels of endocannabinoids in the brain, which are known to play a role in regulating pain, anxiety, and mood.
属性
IUPAC Name |
N-(2-methylprop-2-enyl)-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-15(2)13-20-19(23)17-10-11-18(22)21(14-17)12-6-9-16-7-4-3-5-8-16/h3-5,7-8,17H,1,6,9-14H2,2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNZUUYJMFLRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=O)C1CCC(=O)N(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylprop-2-en-1-yl)-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethyl-3-methyl-4-quinolinyl)-2-[4-(2-oxo-2-phenylethyl)-1-piperazinyl]acetamide oxalate](/img/structure/B5144452.png)

![N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5144473.png)

![2-(1H-benzimidazol-2-ylthio)-N-naphtho[1,2-d][1,3]thiazol-2-ylacetamide](/img/structure/B5144486.png)
![methyl 5-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5144501.png)

![8-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5144514.png)
![5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5144517.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5144536.png)
![2-(4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B5144538.png)
![2-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5144545.png)

